molecular formula C18H21ClN2O3 B11033190 N-(1-(2-(3-Chloro-4-methoxyphenyl)acetyl)piperidin-3-yl)but-2-ynamide

N-(1-(2-(3-Chloro-4-methoxyphenyl)acetyl)piperidin-3-yl)but-2-ynamide

Cat. No.: B11033190
M. Wt: 348.8 g/mol
InChI Key: NEOPJKZJKOJAFP-UHFFFAOYSA-N
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Description

N-(1-(2-(3-Chloro-4-methoxyphenyl)acetyl)piperidin-3-yl)but-2-ynamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a chloro-methoxyphenyl group, and a but-2-ynamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-(3-Chloro-4-methoxyphenyl)acetyl)piperidin-3-yl)but-2-ynamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Chloro-Methoxyphenyl Group: This step involves the acylation of the piperidine ring with 3-chloro-4-methoxyphenylacetyl chloride under basic conditions.

    Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the intermediate with but-2-ynoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The chloro group in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophilic substitution can be carried out using reagents like NaNH₂ (Sodium amide) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(2-(3-Chloro-4-methoxyphenyl)acetyl)piperidin-3-yl)but-2-ynamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the piperidine ring and the chloro-methoxyphenyl group suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(1-(2-(3-Chloro-4-methoxyphenyl)acetyl)piperidin-3-yl)but-2-ynamide would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as G-protein coupled receptors or ion channels, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-(3-Chlorophenyl)acetyl)piperidin-3-yl)but-2-ynamide
  • N-(1-(2-(4-Methoxyphenyl)acetyl)piperidin-3-yl)but-2-ynamide
  • N-(1-(2-(3-Chloro-4-methylphenyl)acetyl)piperidin-3-yl)but-2-ynamide

Uniqueness

N-(1-(2-(3-Chloro-4-methoxyphenyl)acetyl)piperidin-3-yl)but-2-ynamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both a chloro and a methoxy group on the phenyl ring, along with the but-2-ynamide moiety, distinguishes it from other similar compounds and may result in unique interactions with biological targets or distinct chemical reactivity.

Properties

Molecular Formula

C18H21ClN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

N-[1-[2-(3-chloro-4-methoxyphenyl)acetyl]piperidin-3-yl]but-2-ynamide

InChI

InChI=1S/C18H21ClN2O3/c1-3-5-17(22)20-14-6-4-9-21(12-14)18(23)11-13-7-8-16(24-2)15(19)10-13/h7-8,10,14H,4,6,9,11-12H2,1-2H3,(H,20,22)

InChI Key

NEOPJKZJKOJAFP-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NC1CCCN(C1)C(=O)CC2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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